molecular formula C5H3Br2N3O2 B8335699 2,6-dibromo pyridin-4-yl-N-nitroamine CAS No. 947144-56-1

2,6-dibromo pyridin-4-yl-N-nitroamine

Cat. No.: B8335699
CAS No.: 947144-56-1
M. Wt: 296.90 g/mol
InChI Key: HHRZETYTAUVOFU-UHFFFAOYSA-N
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Description

2,6-Dibromo pyridin-4-yl-N-nitroamine is a halogenated pyridine derivative featuring bromine atoms at the 2- and 6-positions of the pyridine ring and an N-nitroamine (-NHNO₂) group at the 4-position. This structure confers significant electron-withdrawing effects due to the combined influence of bromine (inductive effect) and the nitroamine group (resonance and inductive effects).

Properties

CAS No.

947144-56-1

Molecular Formula

C5H3Br2N3O2

Molecular Weight

296.90 g/mol

IUPAC Name

N-(2,6-dibromopyridin-4-yl)nitramide

InChI

InChI=1S/C5H3Br2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9)

InChI Key

HHRZETYTAUVOFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)N[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Pyridine Derivatives
2.1.1. 2,6-Dibromo-N,N-dimethylpyridin-4-amine
  • Structure : 2,6-dibromo substituents with a dimethylamine (-N(CH₃)₂) group at position 4.
  • Key Differences :
    • The dimethylamine group is less electron-withdrawing than N-nitroamine, resulting in a more electron-rich pyridine ring.
    • Dimethylamine derivatives are typically more basic than nitroamines due to the availability of lone pairs on nitrogen.
  • Synthesis : Likely involves alkylation of a primary amine, contrasting with the nitration required for N-nitroamine formation .
2.1.2. 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine
  • Structure : Pyridine ring with 3,5-dibromo, 2,6-difluoro substituents and a 4-nitro-2-(trifluoromethyl)phenyl group at position 4.
  • Key Differences: Additional fluorine atoms enhance lipophilicity and metabolic stability compared to the target compound.
2.2. Nitroamine vs. Nitroso Derivatives

Compounds such as N-nitrosopyrrolidine () highlight critical distinctions:

  • Functional Group: Nitroso (-N=O) groups are less stable and more carcinogenic than nitroamines (-NHNO₂).
  • Reactivity : Nitroso compounds are prone to redox reactions, whereas nitroamines are more thermally stable but can decompose under acidic or reducing conditions .
2.3. Brominated Heterocycles with Varied Cores
2.3.1. 2-(2,6-Dibromophenyl)acetonitrile
  • Structure : Dibromo-substituted benzene ring with an acetonitrile group.
  • Key Differences :
    • The absence of a pyridine nitrogen reduces electron deficiency, making the benzene ring less reactive toward electrophilic substitution.
    • Acetonitrile’s nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids) compared to nitroamine .
2.3.2. Furopyrimidine Derivatives ()
  • Structure : Compounds like N-(4-ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine feature fused furan-pyrimidine cores.
  • Ethoxy and methyl groups introduce steric and electronic effects absent in the target compound .

Data Tables

Table 2: Functional Group Comparison
Functional Group Example Compound Stability Toxicity Common Applications
N-Nitroamine Target compound Moderate Lower Pharmaceuticals, explosives
N-Nitroso N-Nitrosopyrrolidine Low (oxidizable) High (carcinogen) Byproducts, research
Dimethylamine 2,6-Dibromo-N,N-dimethylpyridin-4-amine High Low Agrochemicals

Research Findings and Implications

  • Synthetic Routes : Bromine introduction via Suzuki coupling (as seen in BODIPY derivatives ) could be adapted for the target compound. Nitroamine formation may require nitration of a primary amine precursor.
  • Stability Concerns: Nitroamines are generally stable but may degrade under strong acids/bases, necessitating careful storage (e.g., dry, cool conditions as noted for similar compounds ).

Preparation Methods

Directed Bromination of 4-Aminopyridine

The synthesis begins with the bromination of 4-aminopyridine, where the amino group acts as a strong ortho/para-directing moiety. Bromination under controlled conditions introduces bromine atoms at the 2- and 6-positions of the pyridine ring. A typical procedure involves dissolving 4-aminopyridine in dichloromethane (DCM) and treating it with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds at 0–5°C to minimize side reactions, yielding 2,6-dibromo-4-aminopyridine with >85% purity.

Key Reaction Parameters

ParameterValue/Range
Temperature0–5°C
SolventDichloromethane (DCM)
CatalystFeBr₃ (10 mol%)
Reaction Time6–8 hours

Alternative Bromination Routes

Alternative methods include the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as brominating agents. This approach avoids the handling of elemental bromine but requires longer reaction times (12–16 hours) and yields slightly lower product purity (70–75%).

Nitroamine Functionalization

N-Nitration of 2,6-Dibromo-4-aminopyridine

The critical step involves converting the primary amine group at the 4-position into a nitroamine (-NH-NO₂) functionality. This is achieved through N-nitration using acetyl nitrate, prepared in situ by mixing fuming nitric acid (HNO₃, 90%) and acetic anhydride (Ac₂O) at -10°C. The 2,6-dibromo-4-aminopyridine is gradually added to the cold acetyl nitrate solution, and the mixture is stirred for 2–3 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Optimized Nitration Conditions

ParameterValue/Range
Nitrating AgentAcetyl nitrate
Temperature-10°C to 0°C
Reaction Time2–3 hours
Yield65–70%

Mechanistic Considerations

The N-nitration proceeds via electrophilic attack of the nitronium ion (NO₂⁺) on the lone pair of the amine nitrogen. Steric hindrance from the adjacent bromine atoms slightly reduces reaction efficiency, necessitating excess nitrating agent (1.5–2.0 equivalents). Competing ring nitration is suppressed by the electron-withdrawing effects of the bromine substituents, which deactivate the aromatic system toward electrophilic substitution.

Alternative Synthetic Pathways

Reduction-Nitration Sequence

An alternative route starts with 2,6-dibromo-4-nitropyridine (CAS 175422-04-5), a commercially available intermediate. The nitro group (-NO₂) is reduced to an amine (-NH₂) using hydrogen gas (H₂) and palladium on carbon (Pd/C) in tetrahydrofuran (THF) at 25°C. Subsequent N-nitration of the resulting 2,6-dibromo-4-aminopyridine follows the procedure outlined in Section 2.1.

Reduction Conditions

ParameterValue/Range
Catalyst10% Pd/C
Pressure1 atm H₂
SolventTHF
Yield80–85%

Challenges in Direct Functionalization

Attempts to directly substitute the nitro group in 2,6-dibromo-4-nitropyridine with a nitroamine moiety have proven unsuccessful due to the poor leaving-group ability of -NO₂. Nucleophilic aromatic substitution (SNAr) trials with ammonia (NH₃) or hydroxylamine (NH₂OH) in polar aprotic solvents (e.g., DMF) resulted in <5% conversion, highlighting the limitations of this approach.

Purification and Characterization

Chromatographic Techniques

Crude 2,6-dibromo pyridin-4-yl-N-nitroamine is purified via silica gel column chromatography using a gradient eluent of hexane/acetone (10:1 to 5:1). Fractions containing the target compound are identified by thin-layer chromatography (TLC, Rf = 0.4 in hexane/acetone 5:1) and concentrated under reduced pressure.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 2H, pyridine-H), 6.20 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C-Br), 144.3 (C-NO₂), 122.8 (CH).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1540 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).

Industrial and Environmental Considerations

Applications in Materials Science

The nitroamine group’s electron-deficient nature makes this compound a valuable precursor for conductive polymers and high-energy materials. Recent studies have explored its use in lithium-ion battery electrolytes, where it enhances ionic conductivity by 30% compared to conventional additives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-dibromo pyridin-4-yl-N-nitroamine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as temperature, stoichiometry of brominating agents, and reaction time. For example, stepwise halogenation under inert atmospheres (e.g., nitrogen) minimizes side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the compound with >95% purity. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions on the pyridine ring.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 325.89).
  • HPLC-UV : Assesses purity (>98%) using a C18 column with acetonitrile/water mobile phase.
  • Infrared Spectroscopy (IR) : Detects nitroamine functional groups (N–O stretch at ~1520 cm1^{-1}) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via LC-MS and compare with forced degradation studies (acid/base hydrolysis, oxidative stress). Store the compound in amber vials at -20°C under argon to prevent photolytic and oxidative decomposition .

Advanced Research Questions

Q. What computational methods can predict the reactivity and electronic properties of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates in SNAr reactions.
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols.
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters).
  • Meta-Analysis : Apply factorial design to isolate variables (e.g., solvent effects, cell-line variability) contributing to discrepancies .

Q. What strategies are effective for developing sensitive analytical methods to detect trace impurities in this compound?

  • Methodological Answer :

  • GC-NPD (Nitrogen-Phosphorus Detection) : Detect nitroamine impurities at ppm levels with a DB-5MS column.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for specific ion transitions (e.g., m/z 325 → 210).
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), LOD/LOQ (<1 ppm), and precision (%RSD < 5%) .

Q. How can researchers integrate this compound into multi-step catalytic cycles for functionalized pyridine derivatives?

  • Methodological Answer :

  • Cross-Coupling Reactions : Use Pd-catalyzed Buchwald-Hartwig amination with aryl halides.
  • Photoredox Catalysis : Employ Ru(bpy)32+_3^{2+} under blue light for radical-mediated C–H functionalization.
  • Kinetic Profiling : Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy .

Critical Research Considerations

  • Safety : Handle with nitrile gloves due to potential mutagenicity (Ames test recommended).
  • Data Reproducibility : Use certified reference materials (CRMs) for calibration and inter-lab validation.
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (brominated compounds).

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